Chemoselective Discrimination: Allylic and Benzylic Alcohols Over Saturated Aliphatic Alcohols
IDC exhibits a pronounced and practically useful chemoselectivity that distinguishes it from the more promiscuous PDC. In the foundational study by Kim and Lhim, allylic and benzylic alcohols were rapidly oxidized to the corresponding carbonyl compounds by IDC, whereas saturated aliphatic alcohols were oxidized only slowly [1]. In contrast, PDC—both as the free salt and in its silica-immobilized form—is described as an effective reagent for oxidizing allylic, benzylic, and saturated primary and secondary alcohols without comparable discrimination . The 3-carboxypyridinium dichromate (NDC) reagent, a close structural analog, was explicitly noted to allow selective oxidation between benzylic and aliphatic alcohols specifically 'in contrast to the PDC reagent,' underscoring that the lack of benzylic/aliphatic discrimination is a recognized limitation of PDC that imidazolium-based and certain pyridinium variants were designed to overcome [2]. This chemoselectivity enables IDC to oxidize a benzylic alcohol in the presence of an unprotected aliphatic alcohol in the same molecule, avoiding additional protection/deprotection steps that would be required with PDC.
| Evidence Dimension | Chemoselectivity: allylic/benzylic vs. saturated aliphatic alcohol oxidation rate |
|---|---|
| Target Compound Data | Rapid oxidation of allylic and benzylic alcohols; slow oxidation of saturated aliphatic alcohols (qualitative rate discrimination) |
| Comparator Or Baseline | PDC: Effective oxidant for allylic, benzylic, saturated primary, and secondary alcohols without reported rate discrimination |
| Quantified Difference | Qualitative functional group discrimination (fast vs. slow) observed for IDC; no equivalent discrimination reported for PDC |
| Conditions | IDC in organic solvent at room temperature (Kim & Lhim, 1986); PDC on silica support or in DMF/CH₂Cl₂ (vendor datasheets) |
Why This Matters
For synthetic sequences involving polyols or substrates bearing both benzylic/allylic and saturated alcohol groups, IDC's chemoselectivity can eliminate one or more protection/deprotection steps, directly reducing synthesis time, solvent consumption, and purification burden.
- [1] Kim, S.; Lhim, D. C. Imidazolium Dichromate. A New Reagent for the Oxidation of Alcohols to Carbonyl Compounds. Bull. Chem. Soc. Jpn. 1986, 59 (10), 3297–3298. View Source
- [2] EPA HERO. Pyridine assisted oxidations of alcohols to carbonyl compounds by means of 3-carboxypyridinium dichromate (NDC) reagent – 'In contrast to the PDC reagent, NDC allows selective oxidation between benzylic alcohols and aliphatic alcohols.' View Source
